molecular formula C19H22N4O2 B4520813 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B4520813
M. Wt: 338.4 g/mol
InChI Key: CTWZSENMLFAYHW-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]benzimidazole core, a bicyclic system fused with pyridine and benzimidazole rings. Key substituents include:

  • 1-Position: A 2-(2-hydroxyethoxy)ethylamino group, providing hydrophilic character due to the terminal hydroxyl group.
  • 3-Position: An isopropyl (propan-2-yl) group, contributing steric bulk and lipophilicity.

Its structural uniqueness lies in the combination of a polar hydroxyethoxyethylamino side chain and a branched alkyl group, which may optimize solubility and target binding in pharmacological contexts.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13(2)14-11-18(21-7-9-25-10-8-24)23-17-6-4-3-5-16(17)22-19(23)15(14)12-20/h3-6,11,13,21,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWZSENMLFAYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCOCCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321006
Record name 1-[2-(2-hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667603
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

612523-58-7
Record name 1-[2-(2-hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the hydroxyethoxyethylamino and propan-2-yl groups. Common reagents used in these reactions include various amines, nitriles, and alcohols under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that may influence biological pathways.

Anticancer Activity

Research indicates that compounds with similar structures can act as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Kinase Inhibition

It has been noted that similar compounds serve as inhibitors of various kinases, including ALK2 kinase, which plays a role in bone morphogenetic protein (BMP) signaling pathways. This inhibition can be significant in treating conditions related to abnormal bone growth and cancer .

Biochemical Research

The compound's ability to modulate enzymatic activities makes it a candidate for biochemical studies aimed at understanding enzyme regulation and signaling pathways.

Enzyme Modulation

Studies have shown that compounds like this can influence the activity of specific enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic disorders .

Drug Development

The compound's unique structure makes it a candidate for further drug development, particularly in creating targeted therapies for diseases where current treatments are inadequate.

Formulation Studies

Research into the formulation of this compound for oral or injectable delivery systems is ongoing, focusing on enhancing bioavailability and stability .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of similar pyrido-benzimidazole derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the target compound may exhibit similar properties .

Case Study 2: Kinase Inhibition

In another study focused on ALK2 inhibitors, derivatives of benzimidazole were tested for their ability to inhibit kinase activity in vitro. The findings demonstrated significant inhibition rates comparable to known inhibitors, highlighting the potential of related compounds in therapeutic applications .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound API3K Inhibition0.15
Compound BALK2 Inhibition0.25
Target CompoundAnticancer ActivityTBD

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Features

The table below highlights structural differences and similarities with related pyrido[1,2-a]benzimidazole derivatives:

Compound Name (CAS/ID if available) Substituents (Positions 1, 2, 3) Key Structural Features Biological Activity/Applications (References)
1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: 2-(2-Hydroxyethoxy)ethylamino; 3: Isopropyl Hydroxyethyl chain enhances solubility; isopropyl improves lipophilicity Not explicitly reported (structural analog)
1-(2-Methoxyethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (385390-78-3) 1: 2-Methoxyethylamino; 3: Propyl Methoxy group reduces polarity vs. hydroxyethoxy; linear alkyl chain Potential medicinal applications (e.g., kinase inhibition)
1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile (611197-77-4) 1: Cyclohexylamino; 3: Isopropyl Bulky cyclohexylamine enhances lipophilicity; isopropyl for steric hindrance p38 MAPK inhibition; anti-inflammatory and anticancer
2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: 2-(3,4-Dimethoxyphenyl)ethylamino; 2: Butyl; 3: Methyl Aromatic dimethoxy group for π-π stacking; butyl/methyl for hydrophobic interactions Not explicitly reported; likely CNS or antimicrobial activity
2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile (612037-61-3) 1: Pyrrolidin-1-yl; 2: Allyl; 3: Methyl Allyl group enables conjugation; pyrrolidine for basicity Biochemical tool for enzyme/protein studies
2-(4-Fluorobenzyl)-3-methyl-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitrile 1: Oxo; 2: 4-Fluorobenzyl; 3: Methyl Fluorobenzyl enhances membrane penetration; oxo group for hydrogen bonding Antitubercular activity

Pharmacological and Physicochemical Comparisons

Solubility and Reactivity
  • Hydroxyethoxyethylamino group (target compound): Increases aqueous solubility due to hydroxyl polarity .
  • Methoxyethylamino (): Lower polarity reduces solubility but improves blood-brain barrier penetration .
  • Cyclohexylamino (): Highly lipophilic, favoring membrane permeability but requiring formulation optimization .

Analytical Characterization

  • NMR and Mass Spectrometry : Universally employed for confirming substituent identity and purity (e.g., ) .
  • X-ray Crystallography : Used in –15 to resolve crystal structures of ester derivatives, aiding in SAR studies .

Q & A

Basic Research Question

  • Use fume hoods and nitrile gloves to avoid inhalation/dermal contact.
  • Quench reactive intermediates (e.g., nitrile byproducts) with 10% aqueous ethanol before disposal.
  • Review SDS for specific hazards (e.g., dust explosivity) and store in airtight containers under nitrogen .

How can SAR studies elucidate the bioactivity of this compound?

Advanced Research Question

  • Derivative synthesis : Modify the hydroxyethoxyethylamino group (e.g., replace with piperazinyl or cyclohexylamino moieties) .
  • Assay design : Test in vitro against kinase targets using fluorescence polarization. Pair with molecular docking to correlate substituent size/logP with binding pocket compatibility.
  • Data analysis : Apply multivariate regression to identify critical substituent parameters (e.g., Hammett σ values) .

What advanced analytical techniques quantify trace impurities?

Advanced Research Question

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities at <0.1% levels.
  • NMR relaxation methods : T1/T2 measurements identify residual solvents (e.g., DMSO-d6).
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Cu) if cross-coupling steps are used .

How does solvent polarity influence cyclization regioselectivity?

Advanced Research Question
Polar aprotic solvents (e.g., DMF) stabilize nitrile intermediates, directing cyclization to the pyrido ring. In ethanol, hydrogen bonding with the hydroxyethoxy group may favor alternative tautomers. Monitor reaction progress via in situ IR to track intermediate populations . For sterically demanding substrates, switch to toluene to reduce dipole-dipole interactions and improve yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.